molecular formula C14H10O6 B1667919 Bellidifolin CAS No. 2798-25-6

Bellidifolin

Cat. No.: B1667919
CAS No.: 2798-25-6
M. Wt: 274.22 g/mol
InChI Key: JDIORNFCMMYMLF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bellidifolin primarily targets the Bromodomain-containing protein 4 (BRD4) , Transforming Growth Factor (TGF)-β1/Smads , and p38 signaling . BRD4 plays a key role in cardiovascular diseases such as cardiac hypertrophy . TGF-β1/Smads and p38 signaling are involved in the regulation of myocardial fibrosis .

Mode of Action

This compound interacts with its targets to bring about changes in the cellular environment. It represses the epigenetic regulator BRD4, reducing the isoprenaline-induced acetylation of H3K122 and phosphorylation of RNA Pol II . Furthermore, it inhibits TGF-β1-induced cardiac fibroblast proliferation and impedes p38 activation .

Biochemical Pathways

This compound affects the Nox4/ROS/ADAM17 signaling pathway in a BRD4 dependent manner . It also regulates the TGF-β1/Smads pathway and p38 signaling . These pathways are involved in the pathogenesis of cardiac hypertrophy and myocardial fibrosis .

Pharmacokinetics

This compound is a hydrophobic compound, which limits its clinical applications . When encapsulated in polyethylene glycol 15-hydroxy stearate (kolliphor hs15) as nano-micelles, it shows good stability and sustained release characteristics . This increases cellular uptake capacity, thereby improving its bioavailability .

Result of Action

This compound alleviates cardiac dysfunction and pathological changes induced by isoprenaline . It inhibits the expression of cardiac hypertrophy marker genes, including ANP, BNP, and β-MHC . It also decreases the expression of α-smooth muscle actin (α-SMA), collagen Ⅰ and Ⅲ . These changes contribute to the improvement of myocardial fibrosis .

Preparation Methods

The synthetic routes for Bellidifolin are not extensively documented, but it is primarily obtained from the stems of Swertia punicea. Industrial production methods may involve extraction and purification processes, although specific details remain scarce.

Chemical Reactions Analysis

Bellidifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. further research is needed to elucidate the precise mechanisms and major products formed.

Scientific Research Applications

Bellidifolin has garnered interest across multiple scientific fields:

    Chemistry: Its unique structure and reactivity make it a subject of study in natural product chemistry.

    Biology: Researchers explore its potential biological activities, such as antioxidant and anti-inflammatory effects.

    Medicine: this compound’s hepatoprotective properties may have clinical implications for liver health.

    Industry: Its antitumor activity could inspire drug development.

Comparison with Similar Compounds

While Bellidifolin’s uniqueness is evident, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds are not explicitly mentioned in the available literature.

Biological Activity

Bellidifolin (BEL) is a xanthone compound derived from the plant Gentianella amarella subsp. acuta (also known as G. acuta). It has garnered attention for its diverse biological activities, particularly in the realms of cardioprotection, anti-diabetic effects, and anticancer properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

This compound has been shown to ameliorate myocardial fibrosis, a condition characterized by excessive collagen deposition leading to heart dysfunction. The compound exerts its effects primarily through the inhibition of the TGF-β1/Smads signaling pathway and the modulation of p38 MAPK signaling. Notably, BEL reduces the expression of key markers associated with fibrosis, such as α-smooth muscle actin (α-SMA) and collagen types I and III.

Key Findings:

  • In Vivo Studies : BEL administration in animal models demonstrated a reduction in isoprenaline-induced cardiac structural disturbances and collagen deposition .
  • In Vitro Studies : BEL inhibited TGF-β1-induced proliferation of cardiac fibroblasts, suggesting its potential role in preventing cardiac remodeling .

Data Summary

Study TypeEffect ObservedMechanism
In VivoReduced myocardial fibrosisInhibition of TGF-β1/Smads pathway
In VitroDecreased cardiac fibroblast proliferationModulation of p38 MAPK signaling

Anti-Diabetic Properties

This compound has also been investigated for its potential anti-diabetic effects. Research indicates that it may help manage type 2 diabetes by enhancing insulin sensitivity and regulating glucose metabolism.

Research Insights

  • A study highlighted that BEL isolated from Swertia punicea exhibited significant hypoglycemic activity, potentially through modulation of metabolic pathways .

Data Summary

Study FocusEffect ObservedPotential Mechanism
Anti-Diabetic EffectsImproved insulin sensitivityRegulation of glucose metabolism

Anticancer Activity

Recent investigations have identified this compound as a promising candidate in cancer therapy, particularly against non-small cell lung cancer (NSCLC).

The compound inhibits the proliferation of A549 lung cancer cells through the STAT3/COX-2 signaling pathway. It induces apoptosis in cancer cells while sparing normal lung epithelial cells.

Key Findings:

  • Cell Proliferation Inhibition : BEL treatment led to significant growth inhibition in A549 cells in a dose-dependent manner .
  • Apoptotic Effects : Increased levels of caspase-3/8 and decreased PARP1 levels were observed post-treatment, indicating apoptosis induction .

Data Summary

Cancer TypeEffect ObservedMechanism
Non-Small Cell Lung CancerInhibited cell proliferationInvolvement of STAT3/COX-2 pathway

Properties

IUPAC Name

1,5,8-trihydroxy-3-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c1-19-6-4-9(17)11-10(5-6)20-14-8(16)3-2-7(15)12(14)13(11)18/h2-5,15-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIORNFCMMYMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182262
Record name Bellidifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2798-25-6
Record name Bellidifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2798-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bellidifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bellidifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bellidifolin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522Q6XJR9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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